2-cyclohexyl-5-phenyl-1H-pyrazol-3-one
Description
2-Cyclohexyl-5-phenyl-1H-pyrazol-3-one is a pyrazolone derivative characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The substituents—a cyclohexyl group at position 2 and a phenyl group at position 5—impart distinct physicochemical properties. Pyrazolones are widely studied for their roles in medicinal chemistry, particularly as anti-inflammatory and analgesic agents.
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-cyclohexyl-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H18N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1,3-4,7-8,11,13,16H,2,5-6,9-10H2 |
InChI Key |
VBOOVOUITYLREU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-5-phenyl-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexanone with phenylhydrazine under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-5-phenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles, often in the presence of catalysts.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .
Scientific Research Applications
2-Cyclohexyl-5-phenyl-1H-pyrazol-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyclohexyl-5-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Reactivity
Pyridazinone Derivatives (e.g., 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones)
Pyridazinones, such as those synthesized in Molecules (2009), feature a six-membered ring with two adjacent nitrogen atoms. Unlike pyrazolones, the larger ring size alters aromaticity and electron distribution.
| Property | 2-Cyclohexyl-5-phenyl-1H-pyrazol-3-one | 5-Chloro-6-phenylpyridazin-3(2H)-one |
|---|---|---|
| Ring Size | 5-membered | 6-membered |
| Substituents | Cyclohexyl (C2), Phenyl (C5) | Chloro (C5), Phenyl (C6) |
| Polarity | Moderate (logP ~3.5 estimated) | High (logP ~2.8 due to Cl) |
| Biological Role | Anti-inflammatory potential | Anticancer/antimicrobial applications |
Amino-Substituted Pyrazolones (e.g., 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol)
The amino-substituted analog (CAS 436088-86-7) replaces the phenyl group with an amino (-NH2) group. This substitution significantly enhances solubility in polar solvents (e.g., water solubility >50 mg/mL) and hydrogen-bonding capacity, making it more suitable for aqueous-phase reactions.
Research Tools for Structural Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
